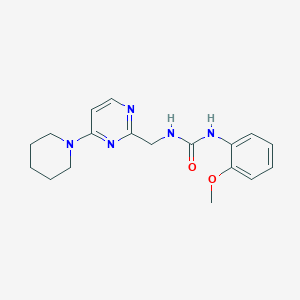

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic urea derivative featuring a 2-methoxyphenyl group linked via a urea bridge to a pyrimidine scaffold substituted with a piperidin-1-yl group. This compound belongs to a class of molecules designed as allosteric modulators of cannabinoid receptor 1 (CB1), leveraging structural motifs such as the pyrimidine core and arylurea linkages for enhanced receptor specificity and cooperativity .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-2-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFSASXAHBSLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves the following steps:

Formation of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of 4-chloropyrimidine with piperidine under basic conditions to form the piperidinyl-pyrimidinyl intermediate.

Coupling with Methoxyphenyl Isocyanate: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like triethylamine (TEA) may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperidinyl moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives at the pyrimidinyl or piperidinyl positions.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies suggest that it exhibits effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Specifically, it has been investigated as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. The inhibition of BTK by this compound could provide therapeutic benefits in treating certain leukemias and lymphomas .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Step 1: Formation of the piperidine derivative.

- Step 2: Coupling with the pyrimidine moiety.

- Step 3: Urea formation through reaction with isocyanates or equivalent reagents.

This synthetic pathway allows for the modification of various functional groups to optimize biological activity and selectivity .

Case Study: Antitumor Efficacy

A study conducted on several derivatives demonstrated that specific modifications to the urea moiety significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative showed IC50 values in the low micromolar range, indicating promising therapeutic potential .

Case Study: Antibacterial Activity

In a comparative study, derivatives were tested against MRSA strains using disc diffusion methods. Results indicated that certain modifications led to increased inhibition zones compared to standard antibiotics, suggesting a novel approach to overcoming antibiotic resistance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Urea Derivatives

Physicochemical Properties

- Melting Points: Piperidine-substituted analogs like 8q exhibit lower melting points (120–123°C) compared to dimethylamino-substituted derivatives (e.g., 8g: 230–232°C), suggesting reduced crystallinity due to piperidine’s conformational flexibility .

- Solubility: The 2-methoxyphenyl group likely improves aqueous solubility relative to halogenated or cyano-substituted analogs (e.g., 8g, 8q) due to methoxy’s polarity .

Biological Activity

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, which demonstrate its potential therapeutic applications.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine, including compounds similar to this compound, exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, certain pyrimidine derivatives showed comparable effectiveness to standard anti-inflammatory drugs like diclofenac sodium .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

2. Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal properties. In vitro studies have shown that related piperidine derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antibacterial Activity of Piperidine Derivatives

3. Anticancer Activity

Emerging studies suggest that compounds with similar structures may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. For instance, the inhibition of protein methyltransferases has been linked to the anticancer effects observed in certain pyrimidine derivatives .

Case Study: Inhibition of Methyltransferases

In a study evaluating the effects of pyrimidine derivatives on cancer cell lines, it was found that certain compounds exhibited selective inhibition of G9a/GLP methyltransferases, leading to reduced proliferation of cancer cells while maintaining low toxicity in normal cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways and bacterial metabolism.

- Cell Cycle Arrest : Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Receptor Modulation : The interaction with specific receptors, such as adenosine receptors, has been proposed as a mechanism for its therapeutic effects .

Q & A

Q. How to design a stability study under physiological conditions?

- Methodological Answer :

- Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- LC-MS Monitoring : Track degradation products (e.g., hydrolyzed urea to amine) over 24–72 hours.

- Light Sensitivity : Conduct parallel experiments under UV light (λ = 254 nm) to assess photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.